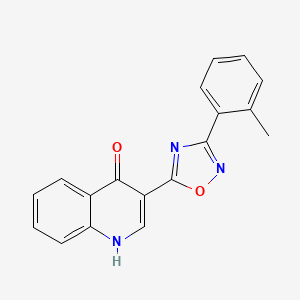

3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Description

Properties

IUPAC Name |

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c1-11-6-2-3-7-12(11)17-20-18(23-21-17)14-10-19-15-9-5-4-8-13(15)16(14)22/h2-10H,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLDBZJOTKKGPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-tolyl hydrazine with a quinoline derivative in the presence of an oxidizing agent to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like acetic acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and concentration of reactants is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and oxadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups onto the quinoline or oxadiazole rings.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential as a pharmaceutical agent due to its biological activities. The quinoline core combined with the oxadiazole moiety enhances its pharmacological properties.

Anticancer Activity

Research indicates that 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one exhibits significant anticancer properties. It interacts with tubulin, inhibiting polymerization and disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells. This mechanism positions the compound as a promising candidate for further development in cancer therapies .

Antimicrobial Properties

The compound has also shown efficacy against various bacterial strains. Studies have demonstrated its potential as an antibacterial agent, particularly against resistant strains of Staphylococcus aureus. The incorporation of oxadiazole enhances the compound's bioactivity, making it a subject of interest for developing new antibiotics .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Formation of the oxadiazole ring.

- Coupling with the quinoline derivative.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Materials Science

The compound's unique structural characteristics make it suitable for various applications in materials science. Its ability to form stable complexes with metals can lead to the development of new materials with enhanced properties.

Applications in Organic Electronics

Due to its electronic properties, this compound can be utilized in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into device architectures can improve charge transport and overall device efficiency .

Case Studies and Experimental Findings

Several studies have documented the biological activity and potential applications of this compound:

Mechanism of Action

The mechanism of action of 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,2,4-oxadiazole-quinolinone hybrids are highly dependent on substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Oxadiazole-Quinolinone Derivatives

Key Observations:

Lipophilicity : The o-tolyl group in the target compound increases lipophilicity compared to methoxy-substituted analogues (e.g., 4-methoxyphenyl in ), which may enhance membrane permeability but reduce aqueous solubility.

Bioactivity: Compounds with electron-donating groups (e.g., methoxy in ) or polar substituents (e.g., phenol in ) show enhanced antimicrobial activity. The o-tolyl group’s methyl moiety may sterically hinder interactions with certain targets.

Synthetic Accessibility : The target compound’s synthesis is likely more straightforward than derivatives requiring multi-step functionalization (e.g., tert-butyl carbamate intermediates in ).

Antimicrobial Activity

1,2,4-Oxadiazole derivatives with phenolic or aminoalkyl side chains, such as 15a–15e in , exhibit potent activity against gastrointestinal pathogens (e.g., E. coli, C. difficile). In contrast, the o-tolyl-substituted quinolinone lacks direct evidence of antimicrobial efficacy but shares structural motifs with active compounds. For example, 4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)phenol hydrochloride (15a) achieved MIC values of 2–4 µg/mL, attributed to its hydrogen-bonding capability and planar aromatic system .

Crystallographic and Physicochemical Data

Crystallographic studies of related compounds, such as (S)-methyl-[3-(o-tolyl)-1,2,4-oxadiazol-5-yl] propyl glycoside (7b), reveal triclinic crystal systems (space group P1) with intermolecular hydrogen bonding stabilizing the structure . Such data are critical for understanding the target compound’s solid-state behavior, though direct crystallographic reports for the quinolin-4(1H)-one derivative are lacking.

Biological Activity

3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This compound features a quinoline core linked to an oxadiazole ring, which is further substituted with an o-tolyl group. The unique structural characteristics of this compound contribute to its potential applications in drug development, particularly as an anticancer and antimicrobial agent.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. Common methods include the reaction of o-tolyl hydrazine with quinoline derivatives in the presence of oxidizing agents like acetic acid or sulfuric acid. The reaction conditions often involve solvents such as dichloromethane or ethanol, which facilitate the formation of the oxadiazole ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may exert antimicrobial effects by inhibiting bacterial enzymes or disrupting cell membrane integrity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant cytotoxicity against various cancer cell lines. For example, a study evaluated its effects on breast and lung cancer cells, where it exhibited antiproliferative activity with IC50 values in the micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer (MCF-7) | 15 |

| Lung Cancer (A549) | 12 |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) indicate that it may be more potent than conventional antibiotics in some cases.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled experiment involving A549 lung cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability over 48 hours. At a concentration of 10 µM, cell viability dropped to approximately 50%, indicating strong antiproliferative effects.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted against clinical isolates of Staphylococcus aureus. The compound demonstrated bactericidal activity at concentrations as low as 32 µg/mL, outperforming several standard antibiotics used in treatment protocols.

Structure-Activity Relationship (SAR)

The biological activity of quinoline and oxadiazole derivatives is often influenced by their structural features. Modifications on the quinoline core or oxadiazole ring can enhance potency and selectivity against specific targets. For instance, substituents on the aromatic rings can significantly affect lipophilicity and membrane permeability, which are critical for biological activity .

Q & A

Q. Advanced

- Oxadiazole modifications : Electron-withdrawing groups (e.g., 4-Bromophenyl) enhance metabolic stability but may reduce solubility. adjustments (e.g., via alkyl chains) balance lipophilicity .

- Quinolinone substitutions : Methyl groups at position 6 improve binding affinity (e.g., to kinase targets) by steric complementarity. Activity assays (IC) and docking studies (AutoDock Vina) validate hypotheses .

What methodologies are recommended for analyzing stability and degradation products under varying storage conditions?

Q. Advanced

- Forced degradation : Expose to heat (60°C), humidity (75% RH), or UV light (254 nm) for 48 hours.

- HPLC-MS : Monitor degradation via reverse-phase C18 columns (ACN/water gradient). Major products include hydrolyzed oxadiazole (carboxylic acid) or oxidized quinolinone .

- Accelerated stability studies : Use Arrhenius equations to predict shelf life .

How can computational tools aid in predicting the physicochemical properties of novel analogs?

Q. Advanced

- ADMET prediction : SwissADME estimates bioavailability (%F >30) and blood-brain barrier penetration (e.g., for CNS targets).

- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to assess binding stability .

- QSAR models : Correlate substituent Hammett constants (σ) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.